N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide
CAS No.:
Cat. No.: VC17499754
Molecular Formula: C16H20N2O3
Molecular Weight: 288.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2O3 |
|---|---|
| Molecular Weight | 288.34 g/mol |
| IUPAC Name | N-hydroxy-1'-methyl-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide |
| Standard InChI | InChI=1S/C16H20N2O3/c1-18-8-2-6-16(15(18)20)7-5-11-9-12(14(19)17-21)3-4-13(11)10-16/h3-4,9,21H,2,5-8,10H2,1H3,(H,17,19) |
| Standard InChI Key | ZEUBGTOYFVMHLA-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s spirocyclic framework connects a naphthalene system (a bicyclic aromatic hydrocarbon) to a piperidine ring (a six-membered amine heterocycle) at the 2-position of naphthalene and the 3'-position of piperidine . Key substituents include:
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A hydroxy group (-OH) attached to the carboxamide nitrogen.
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A methyl group (-CH) at the 1'-position of the piperidine ring.
This arrangement creates a rigid three-dimensional structure, which may enhance binding specificity to biological targets.
Computational Chemistry Data
Computational analyses predict critical physicochemical parameters:
The SMILES notation (\text{CN1CCC[C@@]2(C1=O)CCC3=C(C2)C=CC(=C3)C(=O)NO) confirms the stereochemistry at the spiro junction, with the (S)-configuration at the piperidine nitrogen .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the formation of the spiro core. A generalized route includes:
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Spirocyclization: Condensation of a naphthalene-derived ketone with a piperidine precursor under acidic conditions.
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Functionalization: Introduction of the methyl group via alkylation and the hydroxycarboxamide via nucleophilic acyl substitution.
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Oxidation: Selective oxidation to install the 2'-oxo group.
Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to achieving yields >70%.
Structural Characterization
Post-synthesis validation employs:
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Spectroscopy:
Physicochemical Properties
Solubility and Stability
The compound exhibits:
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Solubility: Limited aqueous solubility (~0.1 mg/mL in water) but improved solubility in DMSO (>10 mg/mL) .
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Stability: Stable at 2–8°C for ≥1 month but degrades under prolonged light exposure .
Comparative Analysis
When compared to structurally analogous spiro compounds:
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